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molecular formula C10H22N2O B8564975 2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol CAS No. 62221-18-5

2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol

Cat. No. B8564975
M. Wt: 186.29 g/mol
InChI Key: XBYSIRPOZKTMDM-UHFFFAOYSA-N
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Patent
US04035174

Procedure details

A solution of 14.2 gm. (0.1 mole) of 1,4-cyclohexanebis(methylamine) in 150 ml. anhydrous methyl alcohol and under an atmosphere of nitrogen is warmed to 45°-50° C. In a 20 minute period, there is introduced with good agitation and beneath the liquid surface a total of 1.1 gm. (0.025 mole) of ethylene oxide in gaseous form. The reaction temperature is maintained at 45°-50° C. for an additional one-half hour after stopping the addition of ethylene oxide. The methyl alcohol is removed by distillation at atmospheric pressure; excess 1,4-cyclohexanebis(methylamine) is readily separated from the product by fractionation under reduced pressure. Only monoethoxylated compound remains and can be used as such or further purified by distillation at reduced pressure.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:9][NH2:10])[CH2:6][CH2:5][CH:4]([CH2:7][NH2:8])[CH2:3][CH2:2]1.[CH2:11]1[O:13][CH2:12]1>CO>[OH:13][CH2:12][CH2:11][NH:8][CH2:7][CH:4]1[CH2:5][CH2:6][CH:1]([CH2:9][NH2:10])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCC(CC1)CN)CN
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 20 minute period, there is introduced with good agitation and beneath the liquid surface a total of 1.1 gm
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature is maintained at 45°-50° C. for an additional one-half hour
CUSTOM
Type
CUSTOM
Details
The methyl alcohol is removed by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
excess 1,4-cyclohexanebis(methylamine) is readily separated from the product by fractionation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
further purified by distillation at reduced pressure

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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